1-(2-Fluoroethyl)cyclopropane-1-carbonitrile

Catalog No.
S15870940
CAS No.
M.F
C6H8FN
M. Wt
113.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluoroethyl)cyclopropane-1-carbonitrile

Product Name

1-(2-Fluoroethyl)cyclopropane-1-carbonitrile

IUPAC Name

1-(2-fluoroethyl)cyclopropane-1-carbonitrile

Molecular Formula

C6H8FN

Molecular Weight

113.13 g/mol

InChI

InChI=1S/C6H8FN/c7-4-3-6(5-8)1-2-6/h1-4H2

InChI Key

ZAZPTDOWRRSHNF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCF)C#N

1-(2-Fluoroethyl)cyclopropane-1-carbonitrile is a fluorinated organic compound characterized by the presence of a cyclopropane ring, a cyano group, and a fluorinated ethyl substituent. This compound has garnered interest due to its unique structural features, which include a three-membered carbon ring (cyclopropane) that is known for its strain and reactivity, as well as the influence of the fluorine atom on its chemical properties. The cyano group (-C≡N) adds significant polarity and potential for further chemical transformations.

Typical of both cyclopropane derivatives and nitriles. Key reactions include:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the cyano group.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions to form alkenes.
  • Cycloaddition Reactions: The strained cyclopropane ring may react with alkenes or alkynes in cycloaddition processes, leading to the formation of larger cyclic structures.

While specific biological activity data for 1-(2-Fluoroethyl)cyclopropane-1-carbonitrile is limited, compounds containing fluorinated groups often exhibit unique pharmacological properties. Fluorinated compounds can enhance metabolic stability and alter lipophilicity, potentially leading to increased bioavailability. Investigations into similar fluorinated compounds suggest potential applications in medicinal chemistry, particularly in drug design.

The synthesis of 1-(2-Fluoroethyl)cyclopropane-1-carbonitrile can be achieved through several methods:

  • Cyclopropanation Reactions: Utilizing diazo compounds or carbenes to insert a cyclopropane moiety into an appropriate precursor.
  • Fluorination Techniques: Employing electrophilic fluorination methods to introduce the fluorine atom at the desired position on the ethyl chain.
  • Nitrile Formation: The conversion of carboxylic acids or esters into nitriles through dehydration or substitution reactions.

1-(2-Fluoroethyl)cyclopropane-1-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of novel drugs, particularly those targeting central nervous system disorders.
  • Material Science: Its unique properties may be exploited in developing advanced materials with specific mechanical or thermal characteristics.
  • Agricultural Chemicals: Potential use as an intermediate in the synthesis of agrochemicals.

Interaction studies involving 1-(2-Fluoroethyl)cyclopropane-1-carbonitrile focus on its reactivity with biological targets and other chemicals. Research on similar compounds suggests that fluorinated cyclopropanes can interact with enzymes and receptors, influencing biological pathways. Studies examining its binding affinity and mechanism of action would be essential for understanding its potential therapeutic applications.

Several compounds share structural similarities with 1-(2-Fluoroethyl)cyclopropane-1-carbonitrile, including:

  • Cyclopropylcarbonitrile: Lacks fluorination but retains the carbonitrile functionality.
  • 2-Fluorocyclopropanecarboxylic acid: Contains a carboxylic acid instead of a cyano group.
  • 1-Fluorocyclopropane: A simpler structure without the ethyl substituent or cyano group.

Comparison Table

CompoundStructure FeaturesUnique Aspects
1-(2-Fluoroethyl)cyclopropane-1-carbonitrileCyclopropane ring, cyano group, fluorinated ethylCombination of strain and polarity
CyclopropylcarbonitrileCyclopropane ring, cyano groupNo fluorine; simpler reactivity
2-Fluorocyclopropanecarboxylic acidCyclopropane ring, carboxylic acidDifferent functional group
1-FluorocyclopropaneCyclopropane ring, fluorineLacks additional functional groups

This comparison highlights the unique structural attributes of 1-(2-Fluoroethyl)cyclopropane-1-carbonitrile that may confer distinctive chemical behaviors and potential applications in various scientific domains.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

113.064077422 g/mol

Monoisotopic Mass

113.064077422 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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